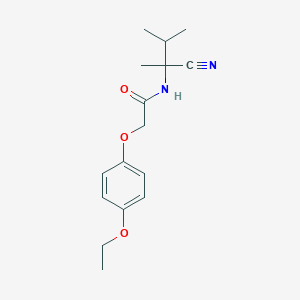![molecular formula C13H15N3O3S B2785717 ethyl 2-acetamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864926-88-5](/img/structure/B2785717.png)
ethyl 2-acetamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-acetamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate, also known as EATPC, is a heterocyclic compound that has been widely studied for its potential applications in various fields of science.
作用機序
The mechanism of action of ethyl 2-acetamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in inflammation and cancer cell growth. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer cell growth. This compound has also been shown to inhibit the activity of PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of COX-2, an enzyme that is involved in the production of prostaglandins. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One of the main advantages of using ethyl 2-acetamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate in lab experiments is its high purity and stability. This compound has been shown to be stable under a wide range of conditions, making it a reliable compound for research. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are a number of potential future directions for research on ethyl 2-acetamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate. One area of interest is the development of new synthesis methods that can produce this compound in higher yields and with greater purity. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of other diseases, such as diabetes and cardiovascular disease. Finally, there is a need for further research to elucidate the mechanism of action of this compound and to identify potential targets for its therapeutic use.
In conclusion, this compound is a heterocyclic compound that has shown promise as a potential therapeutic agent for the treatment of inflammation and cancer. Its high purity and stability make it a reliable compound for research, and its potential applications in medicine make it a subject of ongoing investigation. Further research is needed to fully understand the mechanism of action of this compound and to identify its potential therapeutic targets.
合成法
The synthesis of ethyl 2-acetamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate involves the condensation of 2-aminothiophene-3-carboxylic acid with ethyl cyanoacetate, followed by the addition of acetic anhydride and ammonium acetate. The resulting product is then treated with sodium methoxide to yield this compound. This synthesis method has been optimized to produce high yields of this compound with purity greater than 95%.
科学的研究の応用
Ethyl 2-acetamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. This compound has also been found to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. Additionally, this compound has been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
ethyl 2-acetamido-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-3-19-13(18)16-5-4-9-10(6-14)12(15-8(2)17)20-11(9)7-16/h3-5,7H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUVLBZYWIKMQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


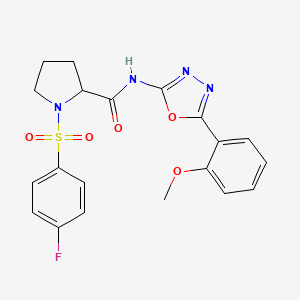
![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2785639.png)

![1,3-bis(4-chlorophenyl)-8-ethyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2785642.png)
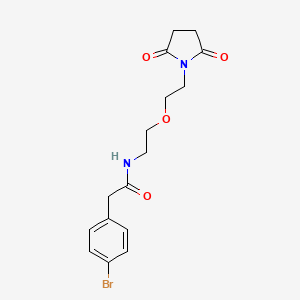
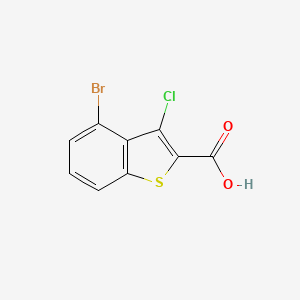
![2-(2-methoxyphenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)ethanone](/img/structure/B2785645.png)
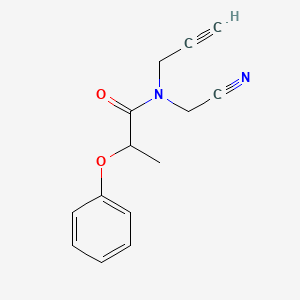

![3-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2785652.png)
![2-[1-(2-Fluorophenyl)cyclopropyl]acetic acid](/img/structure/B2785653.png)

